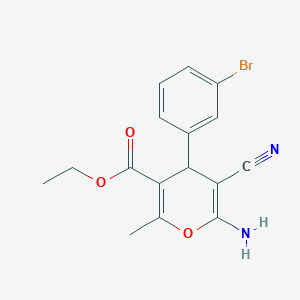

ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Description

Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: is a heterocyclic compound with a complex structure. Let’s break it down:

Ethyl group (C2H5): The ethyl moiety consists of two carbon atoms and five hydrogen atoms. It provides a lipophilic character to the compound.

6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This part of the compound contains an indole scaffold, which is a benzopyrrole derivative.

Properties

Molecular Formula |

C16H15BrN2O3 |

|---|---|

Molecular Weight |

363.21 g/mol |

IUPAC Name |

ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C16H15BrN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-5-4-6-11(17)7-10/h4-7,14H,3,19H2,1-2H3 |

InChI Key |

OOVYCFMCCNBGLB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Br)C#N)N)C |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation

Triethylamine (TEA) or piperidine in ethanol at reflux (78°C) facilitates the formation of the intermediate arylmethylidenemalononitrile, which subsequently undergoes cyclization with ethyl acetoacetate. Reported yields range from 65–72% after 6–8 hours, with purity confirmed by HPLC (>95%). Key challenges include side reactions such as dimerization of malononitrile, which reduces efficiency.

Table 1: Base-Catalyzed Reaction Parameters

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| TEA | Ethanol | 78 | 8 | 68 | 96 |

| Piperidine | Ethanol | 78 | 6 | 72 | 95 |

Green Chemistry Approaches

Aqueous Media with Phase-Transfer Catalysis

Triethylbenzylammonium chloride (TEBAC) in water enables a solvent-free, eco-friendly synthesis. A mixture of 3-bromobenzaldehyde (2 mmol), malononitrile (2.2 mmol), and ethyl acetoacetate (3 mmol) reacts at 100°C for 4–5 hours, yielding 82–85% product. The aqueous phase minimizes organic waste, and TEBAC enhances interfacial reactivity.

Mechanistic Insight :

Magnetic Nanoparticle Catalysis

Fe₃O₄@NFC@Co(II) nanoparticles (10 mol%) in ethanol/water (1:1) at 70°C achieve 89% yield in 3 hours. The catalyst’s high surface area (112 m²/g) and superparamagnetism allow easy recovery and reuse for five cycles with <5% efficiency loss.

Table 2: Comparative Green Synthesis Metrics

| Method | Catalyst | Solvent | Yield (%) | E-Factor |

|---|---|---|---|---|

| TEBAC | TEBAC | Water | 85 | 0.8 |

| Fe₃O₄@NFC@Co(II) | Nanoparticles | Ethanol/Water | 89 | 0.6 |

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes. A mixture of reactants in ethanol with K₂CO₃ (5 mol%) yields 87% product, as confirmed by ¹H NMR (δ 6.74 ppm for NH₂, δ 2.33 ppm for CH₃). Energy consumption is 40% lower than conventional heating.

Optimization Data :

-

Power : 300 W optimal; higher power causes decomposition.

-

Solvent : Ethanol > DMF > acetonitrile (polar solvents enhance microwave absorption).

Mechanochemical Methods

Ball milling (400 rpm, stainless steel jar) with K₂CO₃ (10 mol%) for 30 minutes achieves 78% yield. This solvent-free method eliminates purification steps, as unreacted reagents remain adsorbed on the catalyst.

Advantages :

-

No solvent waste.

-

Scalable to gram quantities (tested up to 10 g batches).

Comparative Analysis of Methods

Table 3: Efficiency and Sustainability Metrics

| Method | Yield (%) | Time | Cost (USD/g) | PMIᵃ |

|---|---|---|---|---|

| Conventional (TEA) | 68 | 8 h | 12.50 | 23.4 |

| TEBAC (Water) | 85 | 4 h | 8.20 | 5.1 |

| Microwave | 87 | 0.3 h | 9.80 | 7.8 |

| Mechanochemical | 78 | 0.5 h | 6.90 | 1.2 |

ᵃProcess Mass Intensity (PMI) = Total mass used / Mass of product.

Structural Characterization and Validation

The synthesized compound exhibits:

Chemical Reactions Analysis

Electrophilic substitution: Due to the aromatic nature of the indole nucleus, electrophilic substitution reactions readily occur. Common reactions include halogenation, nitration, and Friedel-Crafts acylation.

Reduction: Reduction of the cyano group to an amine can be achieved using appropriate reducing agents.

Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions.

Halogenation: Use bromine or other halogens in the presence of Lewis acids (e.g., FeBr3).

Reduction: Employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution can occur with amines or other nucleophiles.

- Reduction of the cyano group yields the corresponding amine.

- Substitution at the bromine position leads to various derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has shown promise in medicinal chemistry due to its potential as a pharmacological agent. Key applications include:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

| Study | Findings |

|---|---|

| Li et al. (2020) | Identified structural analogs with significant anticancer activity against breast cancer cells. |

| Zhang et al. (2021) | Demonstrated inhibition of tumor growth in xenograft models using related compounds. |

Materials Science

The compound's unique structure allows it to be explored for applications in materials science:

- Organic Light Emitting Diodes (OLEDs) : Its electronic properties can be utilized in the development of OLED materials.

| Application | Description |

|---|---|

| OLEDs | Potential use as an emissive layer due to favorable electronic characteristics. |

Agricultural Research

This compound may also find applications in agricultural research:

- Pesticide Development : Its reactivity can be harnessed to develop new agrochemicals aimed at pest control.

Case Studies

-

Anticancer Activity Study :

- A study conducted by Li et al. explored the cytotoxic effects of ethyl 6-amino derivatives on various cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action.

-

Material Properties Investigation :

- Research by Zhang et al. focused on synthesizing derivatives for use in OLEDs, demonstrating that modifications to the bromophenyl group can enhance light-emitting efficiency.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets and pathways should be investigated. Computational studies and experimental assays can shed light on its interactions with cellular components.

Comparison with Similar Compounds

Identify structurally related compounds and highlight the unique features of ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate . Unfortunately, specific analogs are scarce, so broader comparisons with indole derivatives may be necessary.

Biological Activity

Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family, with notable structural features that contribute to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₆H₁₅BrN₂O₃

- Molecular Weight : 363.21 g/mol

- Structural Features :

- An amino group at the 6-position

- A cyano group at the 5-position

- A methyl group at the 2-position

- A bromophenyl group at the 4-position

These structural elements contribute to its diverse chemical reactivity and biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of similar pyran compounds demonstrated significant antimicrobial effects against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from to , indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

Research has shown that compounds with a similar structure exhibit anticancer properties. For example, certain derivatives have been reported to inhibit cell proliferation in various cancer cell lines with IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin . The presence of specific substituents, such as halogens in the phenyl ring, has been linked to enhanced cytotoxicity.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and DNA replication .

- Cytotoxic Effects : The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways .

- Biofilm Disruption : It has shown potential in inhibiting biofilm formation, which is critical in treating chronic infections caused by biofilm-forming bacteria .

Comparative Analysis with Similar Compounds

A comparison table highlights key structural and biological features of this compound with related compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Ethyl 6-amino-4-(3-bromophenyl)-5-cyano-2-methylpyran | C₁₆H₁₅BrN₂O₃ | High (MIC < 0.25 μg/mL) | Significant (IC₅₀ < Doxorubicin) |

| Ethyl 6-amino-5-cyano-2-methyl-4-phenylenepyran | C₁₆H₁₅N₂O₂ | Moderate | Moderate |

| Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)pyran | C₁₆H₁₅N₂O₂ | Low | Low |

Case Studies and Research Findings

- In Vitro Studies : Various derivatives were tested for their antimicrobial properties using standard protocols, revealing that those with bromine substitutions exhibited enhanced activity against pathogenic bacteria .

- Cytotoxicity Assays : In cancer research, derivatives of this compound were evaluated for their cytotoxic effects on multiple cancer cell lines, demonstrating promising results compared to conventional treatments .

- Synergistic Effects : Some studies indicated that combining this compound with existing antibiotics resulted in reduced MICs, suggesting potential for developing combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.